molecular formula C11H17NO4 B13555438 (s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol

Cat. No.: B13555438
M. Wt: 227.26 g/mol
InChI Key: MEKREUQWGLLGPM-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of methoxybenzenes It is characterized by the presence of three methoxy groups attached to a phenyl ring, along with an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,4,5-trimethoxybenzaldehyde, while nucleophilic substitution of the methoxy groups can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-ol
  • 2-Amino-4-(3,4,5-trimethoxy-phenyl)-5-(oxo-5,6,7,8-tetrahydro-4H-chromene)-3-carbonitrile
  • 1-(3,4-dimethoxyphenyl)ethan-1-one oxime

Uniqueness

(s)-2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2S)-2-amino-2-(3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H17NO4/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3/t8-/m1/s1

InChI Key

MEKREUQWGLLGPM-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](CO)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CO)N

Origin of Product

United States

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